磷酸吡哆醛γ-氨基丁酸

描述

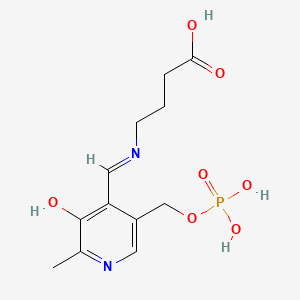

Pyridoxal phosphate (PLP) is the active form of vitamin B6 and acts as a coenzyme in a variety of enzymatic reactions . Gamma-aminobutyric acid (GABA) is a non-protein amino acid that is widely distributed throughout biological organisms, including animals, plants, and microorganisms . It is the primary inhibitory neurotransmitter in the mammalian central nervous system .

Synthesis Analysis

GABA is synthesized from the amino acid glutamate through a decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD). This enzymatic conversion removes a carboxyl group from glutamate, resulting in the formation of GABA. The process requires the coenzyme PLP, derived from vitamin B6, as a cofactor .Molecular Structure Analysis

The molecular structure of GABA is C4H9NO2 with a molecular weight of 103.12 . The molecular structure of PLP is C8H10NO6P with a molecular weight of 247.142 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of GABA is a decarboxylation reaction. The enzyme glutamate decarboxylase (GAD) enables the biosynthesis of GABA via the enzymatic transformation of L-glutamic acid, employing PLP as an indispensable coenzyme .Physical And Chemical Properties Analysis

The physical and chemical properties of GABA include a four-carbon chemical formula of C4H9NO2 and a molecular weight of 103.12 . The physical and chemical properties of PLP include a chemical formula of C8H10NO6P and a molar mass of 247.142 g/mol .科学研究应用

1. 乳酸菌中产生

磷酸吡哆醛 (PLP) 在使用乳酸菌(如乳酸菌 NCL912)产生γ-氨基丁酸 (GABA) 中至关重要。该研究探讨了 PLP、pH 值、温度和初始谷氨酸浓度对烧瓶培养中 GABA 产生的影响。该方法显示了大规模发酵和生产 GABA 的前景,突出了 PLP 在优化发酵条件中的作用 (Li, Qiu, Huang, & Cao, 2010)。

2. 神经递质合成

PLP 作为辅酶参与多种神经递质(如 GABA、血清素、多巴胺和去甲肾上腺素)的合成。一项研究表明,大鼠缺乏吡哆醇会导致严重的高血压,这与下丘脑中这些神经递质水平较低有关。这意味着 PLP 在维持正常神经递质水平和血压中至关重要 (Paulose, Dakshinamurti, Packer, & Stephens, 1988)。

3. 在 GABA 降解中的酶促作用

PLP 依赖性酶(如 4-氨基丁酸转氨酶)负责中枢神经系统中的 GABA 降解,表明 PLP 在神经递质代谢中的重要性 (Boison, 2008)。

4. 与 GABA 受体的相互作用

PLP 也与 GABA 受体相互作用,研究表明,它在分析过程中存在时可以抑制 GABA 与猫小脑膜的结合。这种相互作用表明 PLP 在 GABA 能信号传导中具有潜在的调节作用 (Tunnicliff, 1979)。

5. GABA 合成的调节

研究表明,大脑中 GABA 合成的调节涉及 PLP。负责 GABA 合成的酶谷氨酸脱羧酶与 PLP 相互作用,影响其活性。这种相互作用在大脑的递质和代谢区室中 GABA 合成的短期调节中至关重要 (Martin & Rimvall, 1993)。

作用机制

PLP is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and GABA . GABA binds to GABA receptors, which are ion channels or G protein-coupled receptors, resulting in hyperpolarization of the postsynaptic membrane and reducing neuronal firing .

未来方向

Recent advances in the biosynthesis and production of GABA have focused on microbial sources such as Lactic Acid Bacteria, Escherichia coli, and Corynebacterium glutamicum . Strategies to enhance microbial GABA production are being explored, including optimization of fermentation factors, different fermentation methods such as co-culture strategy and two-step fermentation, and modification of the GABA metabolic pathway .

属性

IUPAC Name |

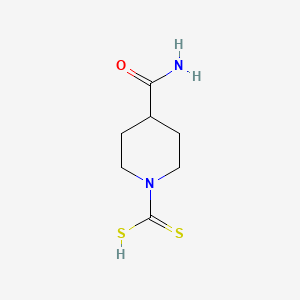

4-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylideneamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N2O7P/c1-8-12(17)10(6-13-4-2-3-11(15)16)9(5-14-8)7-21-22(18,19)20/h5-6,17H,2-4,7H2,1H3,(H,15,16)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJAQASGWDIPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NCCCC(=O)O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63221-68-1 | |

| Record name | Pyridoxal phosphate gamma-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063221681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1206013.png)

![(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione](/img/structure/B1206017.png)